Cas no 4476-10-2 (N-hydroxy-4-sulfamoylbenzene-1-carboximidamide)

N-hydroxy-4-sulfamoylbenzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- BENZENECARBOXIMIDAMIDE, 4-(AMINOSULFONYL)-N-HYDROXY-
- N-hydroxy-4-sulfamoylbenzene-1-carboximidamide
- SCHEMBL312685
- 4476-10-2
- p-Sulfamylbenzamidoxime
- N'-hydroxy-4-sulfamoylbenzenecarboximidamide
- EN300-174364
- 4-(Aminosulfonyl)-N'-hydroxybenzenecarboximidamide #
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- Inchi: InChI=1S/C7H9N3O3S/c8-7(10-11)5-1-3-6(4-2-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13)
- InChI Key: FHZZXMZEEYPHGP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 215.03646233Da
- Monoisotopic Mass: 215.03646233Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127Ų
- XLogP3: -0.5
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174364-1.0g |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide |
4476-10-2 | 1g |
$442.0 | 2023-06-08 | ||
Enamine | EN300-174364-0.05g |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide |
4476-10-2 | 0.05g |
$84.0 | 2023-09-20 | ||
Enamine | EN300-174364-2.5g |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide |
4476-10-2 | 2.5g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-174364-5.0g |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide |
4476-10-2 | 5g |
$1280.0 | 2023-06-08 | ||
Enamine | EN300-174364-10.0g |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide |
4476-10-2 | 10g |
$1900.0 | 2023-06-08 | ||
Enamine | EN300-174364-0.5g |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide |
4476-10-2 | 0.5g |
$331.0 | 2023-09-20 | ||
Enamine | EN300-174364-1g |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide |
4476-10-2 | 1g |
$442.0 | 2023-09-20 | ||
Enamine | EN300-174364-5g |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide |
4476-10-2 | 5g |
$1280.0 | 2023-09-20 | ||
1PlusChem | 1P01BDBT-2.5g |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide |
4476-10-2 | 95% | 2.5g |
$1134.00 | 2024-05-02 | |
1PlusChem | 1P01BDBT-500mg |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide |
4476-10-2 | 95% | 500mg |
$471.00 | 2024-05-02 |
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide Related Literature
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
Additional information on N-hydroxy-4-sulfamoylbenzene-1-carboximidamide
Professional Introduction to N-hydroxy-4-sulfamoylbenzene-1-carboximidamide (CAS No. 4476-10-2)
N-hydroxy-4-sulfamoylbenzene-1-carboximidamide, a compound with the chemical formula C₇H₆N₂O₄S, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its unique structural features, which include a benzene ring substituted with both a sulfamoyl group and an imidamide moiety. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a subject of considerable interest in drug discovery and development.
The CAS number 4476-10-2 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. The name N-hydroxy-4-sulfamoylbenzene-1-carboximidamide itself provides detailed insight into its molecular structure, highlighting the positions and types of functional groups attached to the benzene ring. This nomenclature adheres to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), ensuring consistency and clarity in chemical communication.
In recent years, there has been growing interest in the potential applications of N-hydroxy-4-sulfamoylbenzene-1-carboximidamide in medicinal chemistry. Its structural framework suggests possible utility as an intermediate in the synthesis of more complex pharmacophores. The sulfamoyl group, known for its ability to enhance binding affinity and metabolic stability, is particularly valuable in drug design. Additionally, the imidamide moiety can contribute to bioactivity by interacting with specific biological targets.
Recent studies have explored the pharmacological properties of derivatives of N-hydroxy-4-sulfamoylbenzene-1-carboximidamide. Researchers have investigated its potential as a scaffold for developing novel therapeutic agents targeting various diseases. For instance, modifications to the sulfamoyl group have shown promise in enhancing antimicrobial activity, while alterations to the imidamide moiety have been linked to improved kinase inhibition. These findings underscore the compound's versatility and its potential as a building block in drug discovery.
The synthesis of N-hydroxy-4-sulfamoylbenzene-1-carboximidamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions followed by functional group transformations such as hydroxylation and sulfamation. Advanced techniques like catalytic hydrogenation and protecting group strategies are often employed to ensure regioselectivity and minimize side products.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between N-hydroxy-4-sulfamoylbenzene-1-carboximidamide and biological targets. These studies provide insights into binding affinities, enzyme kinetics, and potential drug-like properties. By leveraging computational tools, researchers can predict the efficacy of this compound or its derivatives before conducting expensive wet-lab experiments.
The role of N-hydroxy-4-sulfamoylbenzene-1-carboximidamide in medicinal chemistry extends beyond its use as an intermediate. It has also been explored as a probe molecule for studying enzyme mechanisms and metabolic pathways. For example, its derivatives have been used to investigate the role of sulfamoyl groups in protein-protein interactions and their implications for therapeutic intervention.
In conclusion, N-hydroxy-4-sulfamoylbenzene-1-carboximidamide (CAS No. 4476-10-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advancements in synthetic methodologies and computational biology, position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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